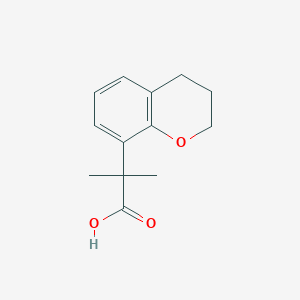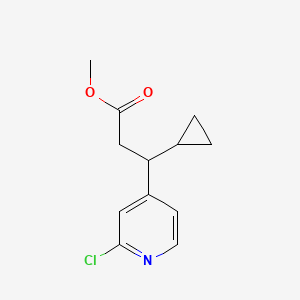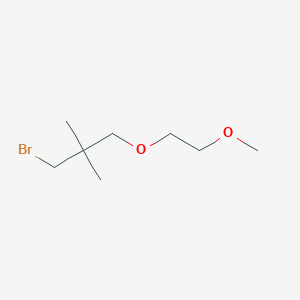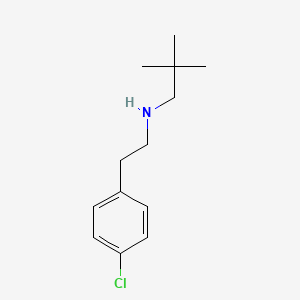
4-(3-aminopropyl)-N-ethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-aminopropyl)-N-ethylbenzene-1-sulfonamide is an organic compound that features a benzene ring substituted with a sulfonamide group, an ethyl group, and an aminopropyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminopropyl)-N-ethylbenzene-1-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with benzene-1-sulfonyl chloride.
Amination: The benzene-1-sulfonyl chloride undergoes a nucleophilic substitution reaction with 3-aminopropylamine to form 4-(3-aminopropyl)benzene-1-sulfonamide.
Ethylation: The final step involves the ethylation of the amine group using ethyl iodide under basic conditions to yield 4-(3-aminopropyl)-N-ethylbenzene-1-sulfonamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(3-aminopropyl)-N-ethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
4-(3-aminopropyl)-N-ethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3-aminopropyl)-N-ethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the aminopropyl chain can enhance binding affinity through electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,4-Bis(3-aminopropyl)piperazine: Another compound with an aminopropyl chain, used in similar applications.
3-(4-methylpiperazin-1-yl)propan-1-amine: Shares structural similarities and is used in organic synthesis.
Uniqueness
4-(3-aminopropyl)-N-ethylbenzene-1-sulfonamide is unique due to the presence of both the sulfonamide and aminopropyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C11H18N2O2S |
|---|---|
分子量 |
242.34 g/mol |
IUPAC名 |
4-(3-aminopropyl)-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C11H18N2O2S/c1-2-13-16(14,15)11-7-5-10(6-8-11)4-3-9-12/h5-8,13H,2-4,9,12H2,1H3 |
InChIキー |
KTOCCNDOWKAWNV-UHFFFAOYSA-N |
正規SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B13643638.png)
![6-Azaspiro[3.4]octan-8-amine](/img/structure/B13643645.png)
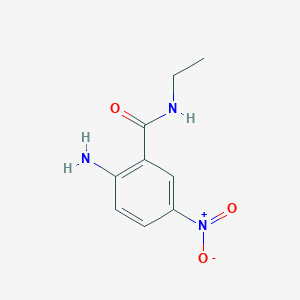
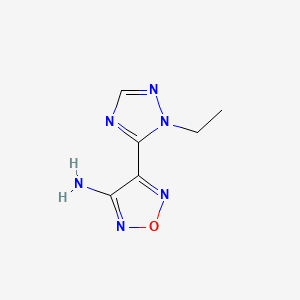
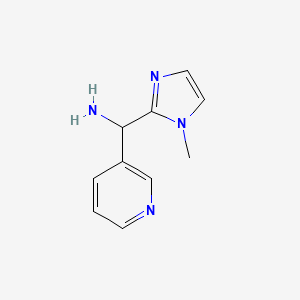
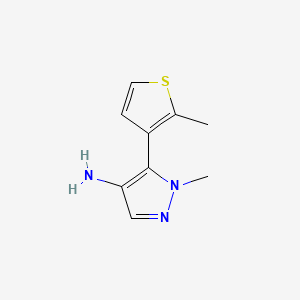
![2-Oxabicyclo[2.2.1]heptan-5-ylmethanamine](/img/structure/B13643690.png)
